molecular formula C6H4BrN3 B7963590 2-Bromo-imidazo[1,2-c]pyrimidine

2-Bromo-imidazo[1,2-c]pyrimidine

Cat. No.: B7963590
M. Wt: 198.02 g/mol
InChI Key: JDUJJALWXLXRDD-UHFFFAOYSA-N
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Description

2-Bromo-imidazo[1,2-c]pyrimidine is a brominated heterocyclic compound that serves as a versatile synthetic intermediate and privileged scaffold in modern drug discovery and medicinal chemistry research. The imidazopyrimidine core is a bioisostere of purine bases, which allows its derivatives to interact with a wide range of biological targets . This bromo-substituted derivative is particularly valuable for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) . Compounds based on the imidazopyrimidine structure have demonstrated a broad spectrum of pharmacological activities in scientific literature, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects . Research indicates that such scaffolds can function as kinase inhibitors, tubulin polymerization inhibitors, and antimicrobial agents, highlighting their significance in developing new therapeutic candidates . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromoimidazo[1,2-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-3-10-4-8-2-1-6(10)9-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUJJALWXLXRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN2C1=NC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo Imidazo 1,2 C Pyrimidine

Catalytic Systems and Reaction Conditions in 2-Bromo-imidazo[1,2-c]pyrimidine Synthesis

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful tools for the construction of the imidazo[1,2-c]pyrimidine (B1242154) ring system and the introduction of the bromine atom. Palladium and copper catalysts are particularly prevalent in the synthesis of related nitrogen-fused heterocycles and can be adapted for the synthesis of this compound.

One potential pathway involves a copper-catalyzed intramolecular cyclization. For instance, a copper-catalyzed coupling and cyclization of 2-(2-bromovinyl)benzimidazoles with cyanamide under microwave irradiation has been used to synthesize benzo acs.orgrsc.orgimidazo[1,2-c]pyrimidines acs.org. A similar strategy could be envisioned for the synthesis of the parent imidazo[1,2-c]pyrimidine, which could then be subjected to regioselective bromination.

Palladium-catalyzed cross-coupling reactions are also instrumental. While direct synthesis of this compound via a palladium-catalyzed route is not extensively documented, methods for the synthesis of related structures suggest its feasibility. For example, palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidine (B1208166) has been reported, indicating the potential for C-H functionalization of the imidazo[1,2-c]pyrimidine core, which could include bromination jst.go.jp. A novel and convenient transformation for the regiospecific synthesis of functionalized imidazo[1,2-a]pyridine (B132010) aldehydes/ketones and 3-vinyl imidazo[1,2-a]pyridines has been developed via copper(I)- and palladium(II)-catalyzed cyclization nih.gov.

CatalystReactantsConditionsProductYield (%)Reference
PdCl21H-benzo[d]imidazol-2-amine, 2-phenylacetaldehydeToluene, 80 °C, 4 hPhenyl(3-phenylbenzo acs.orgrsc.orgimidazo[1,2-a]pyrimidin-2-yl)methanone80Not specified
Cu(OTf)2α-diazoketones, 2-aminopyridinesNot specifiedImidazo[1,2-a]pyridinesNot specified jst.go.jp
Copper(I) and Palladium(II)Not specifiedNot specifiedFunctionalized imidazo[1,2-a]pyridine aldehydes/ketones and 3-vinyl imidazo[1,2-a]pyridinesGood nih.gov

Table 1: Examples of Transition Metal-Catalyzed Syntheses of Related Imidazopyrimidine Scaffolds

Metal-Free and Organocatalytic Approaches

In line with the growing emphasis on sustainable chemistry, metal-free and organocatalytic methods for the synthesis of nitrogen heterocycles are gaining prominence. These approaches avoid the use of potentially toxic and expensive heavy metals.

A common metal-free approach for the synthesis of the related imidazo[1,2-a]pyrimidine scaffold involves the condensation of a 2-aminopyrimidine (B69317) with an α-haloketone nih.gov. For the synthesis of this compound, a plausible route would be the reaction of 4-aminopyrimidine with a bromo-substituted α-keto compound.

An environmentally friendly and transition metal-free method for the annulation of α-bromocinnamaldehydes has been established to produce 3-formyl-imidazo[1,2-α]pyridines and pyrimidines in moderate to excellent yields rsc.org. This highlights the potential of using readily available starting materials under metal-free conditions. Furthermore, a facile transition-metal-free regioselective halogenation of imidazo[1,2-a]pyridines using sodium chlorite/bromite as the halogen source has been reported, which could be a viable method for the bromination of a pre-formed imidazo[1,2-c]pyrimidine ring rsc.org.

Organocatalysis, using small organic molecules to accelerate reactions, also presents a promising avenue. For instance, p-toluenesulfonic acid has been used as a catalyst in the microwave-assisted synthesis of imidazo[1,2-a]pyrimidine derivatives nih.gov.

ReactantsCatalyst/ConditionsProductYield (%)Reference
α-bromocinnamaldehydes, aminopyridinesMetal-free3-Formyl-imidazo[1,2-α]pyrimidinesModerate to excellent rsc.org
Imidazo[1,2-a]pyridines, sodium bromiteMetal-free, acidic conditions3-Bromo-imidazo[1,2-a]pyridinesNot specified rsc.org
2-Aminopyrimidine, 2-BromoacetophenoneAcetone, room temperature2-Phenylimidazo[1,2-a]pyrimidineNot specified nih.gov

Table 2: Examples of Metal-Free and Organocatalytic Syntheses of Related Imidazopyrimidines

Solvent-Free and Microwave-Assisted Synthesis Enhancements

To improve reaction efficiency, reduce reaction times, and minimize the use of hazardous solvents, solvent-free and microwave-assisted techniques are increasingly being employed in the synthesis of heterocyclic compounds.

Microwave irradiation has been shown to significantly accelerate the synthesis of imidazo[1,2-a]pyrimidine derivatives. A convenient and effective synthesis of these compounds has been developed under microwave irradiation using Al2O3 as a catalyst in solvent-free conditions nih.gov. This method offers high yields and short reaction times. Another study reports a microwave-assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole (B134444) derivatives nih.gov. These protocols could be adapted for the synthesis of this compound.

Solvent-free reactions, often facilitated by grinding or heating, represent a green chemistry approach by eliminating the need for solvents, which are often a major source of chemical waste. A facile, rapid, metal-free regioselective halogenation and thiocyanation of imidazo[1,2-a]pyridine/pyrimidine (B1678525) heterocycles has been achieved under solvent-free reaction conditions by simple grinding of reactants researchgate.net.

MethodReactantsCatalyst/ConditionsProductReference
Microwave-assisted2-aminopyrimidine, 2-bromoarylketonesAl2O3, solvent-free2-arylimidazo[1,2-a]pyrimidines nih.gov
Microwave-assistedimidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, ammonium acetatep-toluenesulfonic acidimidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives nih.gov
Solvent-free grindingimidazo[1,2-a]pyridine/pyrimidine, hypervalent iodine reagents, alkali metal/ammonium saltsNo solventHalogenated imidazo[1,2-a]pyridine/pyrimidine derivatives researchgate.net

Table 3: Examples of Solvent-Free and Microwave-Assisted Syntheses

Regiochemical Control in the Synthesis of this compound

Achieving the desired regiochemistry is a paramount challenge in the synthesis of substituted imidazopyrimidines. The formation of the imidazo[1,2-c]pyrimidine scaffold from 4-aminopyrimidine can potentially lead to the isomeric imidazo[1,5-c]pyrimidine. Furthermore, the subsequent bromination of the imidazo[1,2-c]pyrimidine ring must be directed to the C2 position.

The synthesis of 3-substituted imidazo[1,2-c]pyrimidine has been achieved regiospecifically in one pot by the reaction of 4-aminopyrimidines with 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethanes scilit.comnih.gov. This demonstrates that careful selection of reagents can control the initial cyclization to favor the desired isomer.

For the bromination step, electrophilic substitution reactions on the imidazo[1,2-c]pyrimidine ring are expected to be regioselective. In the analogous imidazo[1,2-a]pyridine system, bromination with reagents like N-bromosuccinimide (NBS) or CBr4 often occurs preferentially at the C3 position, which is the most electron-rich carbon of the imidazole ring researchgate.net. To achieve bromination at the C2 position of imidazo[1,2-c]pyrimidine, it may be necessary to employ specific reaction conditions or a directed synthesis approach where the bromine atom is introduced as part of one of the starting materials.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for the development of sustainable synthetic routes to this compound. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Several of the methodologies discussed align with green chemistry principles. The use of metal-free and organocatalytic approaches reduces reliance on toxic heavy metals rsc.orgrsc.orgnih.gov. Solvent-free and microwave-assisted syntheses contribute to waste reduction and energy efficiency nih.govnih.govresearchgate.net. The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, also improves efficiency and reduces waste scilit.comnih.gov.

Furthermore, the use of greener solvents, such as water or ethanol, and the development of catalytic systems that can be recycled are important aspects of green chemistry in this context rasayanjournal.co.inmdpi.com. For example, a green, efficient, and rapid procedure for the synthesis of imidazo[1,2-a]pyrimidine derivatives using supported gold nanoparticles as a recyclable catalyst has been reported mdpi.com.

Chemical Reactivity and Post Synthetic Functionalization of 2 Bromo Imidazo 1,2 C Pyrimidine

Transformations Involving the Bromo Substituent

The bromine atom at the C-2 position of the imidazo[1,2-c]pyrimidine (B1242154) ring is amenable to a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and reductive debromination.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The 2-bromo-imidazo[1,2-c]pyrimidine core readily participates in these transformations, allowing for the introduction of a diverse array of substituents.

Suzuki-Miyaura Coupling: This reaction is a widely used method for creating C-C bonds by coupling an organoboron compound with a halide. libretexts.org For 2-bromo-imidazo[1,2-c]pyrimidines, the Suzuki-Miyaura reaction enables the introduction of various aryl and heteroaryl groups at the C-2 position. nih.gov The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. mdpi.com The choice of solvent and base can influence the reaction's efficiency. mdpi.com Studies on related pyrimidine (B1678525) systems have shown that electron-rich boronic acids tend to give better yields. mdpi.com The reactivity of the C-Br bond makes it a prime site for oxidative addition in the catalytic cycle. illinois.edu

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction is instrumental in synthesizing arylalkynes and conjugated enynes. libretexts.org The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.org For this compound, this reaction allows for the introduction of alkyne functionalities, which can be further elaborated. While the classic Sonogashira reaction uses a copper co-catalyst, copper-free versions have also been developed. libretexts.org

Heck Reaction: The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. libretexts.orgnih.gov This reaction is a valuable method for forming substituted alkenes. libretexts.org While aryl bromides can be challenging substrates due to potential dehalogenation, the use of additives like tetrabutylammonium (B224687) bromide (TBAB) can improve reaction outcomes. beilstein-journals.org The Heck reaction provides a pathway to introduce vinyl groups onto the imidazo[1,2-c]pyrimidine core, which can serve as precursors for further functionalization.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Substituted Heterocycles

Coupling Reaction Reactant 1 Reactant 2 Catalyst System Product Type Reference(s)
Suzuki-Miyaura 5-(4-bromophenyl)-4,6-dichloropyrimidine Aryl/heteroaryl boronic acids Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines mdpi.com
Suzuki-Miyaura 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one Aryl and heteroaryl boronic acids Not specified C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives researchgate.net
Sonogashira 3‐bromo‐2‐imidazo[1,2‐b]pyridazine Terminal alkynes Not specified 3-alkynyl-2-imidazo[1,2-b]pyridazines researchgate.net
Heck 3-bromoindazoles Olefins Pd(OAc)₂, PPh₃, TEA, TBAB, NaBr 3-vinylindazoles beilstein-journals.org

Nucleophilic Aromatic Substitution at the C-2 Position

Nucleophilic aromatic substitution (SNA) offers a direct method for replacing the bromo substituent with various nucleophiles. libretexts.org This reaction is particularly favorable on electron-deficient aromatic systems. libretexts.org The imidazo[1,2-c]pyrimidine ring system, being a nitrogen-containing heterocycle, is activated towards nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a Meisenheimer-like intermediate, which then expels the bromide ion to yield the substituted product. youtube.com A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed in this reaction.

Reductive Debromination Strategies

Reductive debromination provides a means to remove the bromo substituent, yielding the parent imidazo[1,2-c]pyrimidine core. This transformation can be useful when the bromine atom is used as a directing group during synthesis and needs to be removed in a later step. Various methods can be employed for this purpose, including catalytic hydrogenation and metal-mediated reductions. More recently, electrochemical methods have been developed for the reductive dehalogenation of bromo-substituted compounds, offering a mild and efficient alternative. rsc.org

Electrophilic Aromatic Substitution on the Imidazo[1,2-c]pyrimidine Core

The imidazo[1,2-c]pyrimidine ring system is generally deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing nitrogen atoms. stackexchange.com However, under certain conditions, electrophilic substitution can occur. The regioselectivity of such reactions is governed by the electronic properties of the heterocyclic core. Theoretical studies and experimental evidence on related imidazo[1,2-a]pyrazine (B1224502) systems suggest that electrophilic attack is most likely to occur at the C-3 position of the imidazole (B134444) ring. stackexchange.com Attack at this position leads to a more stable intermediate where the aromaticity of the six-membered pyrimidine ring is maintained. stackexchange.com

Nucleophilic Attack and Addition Reactions on the Imidazo[1,2-c]pyrimidine Ring System

The electron-deficient nature of the imidazo[1,2-c]pyrimidine ring system makes it susceptible to nucleophilic attack, not just at the C-2 position bearing the bromo substituent, but also on the ring itself. nih.gov The reaction of 2-aminoimidazole with N-substituted maleimides or N-arylitaconimides can lead to the formation of the imidazo[1,2-a]pyrimidine (B1208166) core through a series of nucleophilic addition and cyclization steps. nih.gov These reactions highlight the propensity of the pyrimidine ring within the fused system to undergo nucleophilic attack, leading to the construction of the heterocyclic framework. nih.gov

Derivatization for Structure-Activity Relationship (SAR) Exploration

The functionalization of the this compound scaffold is a cornerstone of medicinal chemistry efforts to explore structure-activity relationships (SAR). nih.govacs.org By systematically modifying the substituents at various positions, researchers can probe the interactions of these molecules with their biological targets and optimize their pharmacological properties.

For instance, in the development of AMPAR negative modulators, the imidazo[1,2-a]pyrazine core, an isomer of imidazo[1,2-c]pyrimidine, was extensively functionalized. nih.gov Starting from a dihalo intermediate, selective displacement of a chloro group at the 8-position with various amines, followed by Suzuki coupling at the 3-position, allowed for the exploration of SAR at both positions. nih.gov This systematic approach led to the identification of potent and selective modulators. nih.gov Similar strategies can be applied to the this compound scaffold to develop new therapeutic agents for a range of diseases. nih.govnih.govmdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Bromo Imidazo 1,2 C Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural assignment of 2-Bromo-imidazo[1,2-c]pyrimidine and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule, allowing for the precise determination of its structure.

In the ¹H NMR spectra of imidazo[1,2-a]pyrimidine (B1208166) derivatives, characteristic signals for the protons of the pyrimidine (B1678525) and imidazole (B134444) rings are observed. For instance, in N-aryl(alkyl)-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-carboxamides, key proton signals include HА-6 appearing as a doublet around δ 2.70–2.80 ppm, HВ-6 as a doublet of doublets around δ 3.20–3.30 ppm, and H-5 at δ 5.05–5.25 ppm. nih.gov The coupling constants are crucial for confirming the connectivity of these protons. nih.gov For other imidazo[1,2-a]pyrimidine derivatives, the protons of the pyrimidine nucleus can appear as doublets of doublets at chemical shifts such as 8.63, 8.54, and 6.92 ppm. nih.gov

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The chemical shifts of the carbon atoms in the pyrimidine ring are typically found at approximately 150.18, 131.09, and 108.88 ppm. nih.gov The presence of various substituents significantly influences the chemical shifts of the nearby carbon atoms, which aids in confirming their position on the heterocyclic core. For example, in some derivatives, the carbon atoms of the pyrimidine ring (C-5 and C-7) are readily identifiable in the ¹³C NMR spectrum. researchgate.net

Advanced 2D NMR techniques, such as COSY and HETCOR, are often employed to unambiguously assign all proton and carbon resonances, especially in complex derivatives. researchgate.net These experiments establish correlations between coupled protons and between protons and their directly attached carbons, respectively, providing definitive structural confirmation. researchgate.netipb.pt

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Imidazo[1,2-c]pyrimidine (B1242154) Derivatives

Compound/Fragment¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
Imidazo[1,2-a]pyrimidine derivative protons8.63 (dd), 8.54 (dd), 6.92 (dd) nih.gov-
Imidazo[1,2-a]pyrimidine derivative carbons-150.18, 131.09, 108.88 nih.gov
Tetrahydroimidazo[1,2-a]pyrimidine H-55.05–5.25 nih.gov-
Tetrahydroimidazo[1,2-a]pyrimidine H-6A~2.70–2.80 (d) nih.gov-
Tetrahydroimidazo[1,2-a]pyrimidine H-6B~3.20–3.30 (dd) nih.gov-

This table presents a selection of reported chemical shifts for different protons and carbons in various imidazo[1,2-c]pyrimidine derivatives to illustrate the typical ranges observed.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the definitive confirmation of the molecular formula of this compound and its derivatives. By providing highly accurate mass-to-charge ratio (m/z) measurements, typically to four or more decimal places, HRMS allows for the unequivocal determination of the elemental composition of a molecule.

The process involves ionizing the compound, often using techniques like Electrospray Ionization (ESI), and then measuring the m/z of the resulting molecular ion. The experimentally determined mass is then compared to the theoretical mass calculated for the proposed molecular formula. A close match between the experimental and calculated masses provides strong evidence for the correct elemental composition.

For example, in the characterization of various new imidazo[1,2-a]pyrimidine derivatives, HRMS (ESI) has been successfully employed to confirm their molecular formulas. The observed m/z values for the [M+H]⁺ ions were found to be in excellent agreement with the calculated values, solidifying the structural assignments made by other spectroscopic methods. beilstein-journals.org This level of accuracy is essential to distinguish between compounds with the same nominal mass but different elemental compositions. The structures of various imidazo[1,2-a]pyrimidine derivatives have been confirmed using mass spectrometric data. rsc.org

Table 2: Exemplary HRMS Data for Imidazo[1,2-c]pyrimidine Derivatives

Molecular FormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)Reference
C₁₄H₁₄N₄O₂271.1190271.1191 beilstein-journals.org
C₁₃H₁₀Cl₂N₄O₂325.0254325.0254 beilstein-journals.org
C₁₄H₁₃N₅O₄316.1041- beilstein-journals.org
C₁₆H₁₈N₄O₂299.1503299.1503 beilstein-journals.org
C₁₄H₁₃ClN₄O₂305.0800305.0800 beilstein-journals.org

This table showcases the high accuracy of HRMS analysis in confirming the molecular formulas of several imidazo[1,2-c]pyrimidine derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and its derivatives. By measuring the absorption of infrared radiation by the molecule, specific vibrational modes of different bonds can be detected, providing a characteristic "fingerprint" of the compound's functional groups.

The IR spectrum of an imidazo[1,2-c]pyrimidine derivative will exhibit characteristic absorption bands corresponding to the vibrations of the heterocyclic ring system. For instance, C=N stretching vibrations are typically observed in the range of 1605–1598 cm⁻¹. nih.gov The C-H stretching vibrations of the aromatic rings also give rise to characteristic bands.

When the core structure is modified with various substituents, additional absorption bands will appear in the IR spectrum, corresponding to the functional groups of these substituents. For example, in a series of imidazo[1,2-c]pyrimidine azo-dyes, characteristic bands were observed for N-H (3337–3395 cm⁻¹), C≡N (2155–2230 cm⁻¹), C=O (1658–1689 cm⁻¹), and N=N (1556–1594 cm⁻¹) stretching vibrations. researchgate.net The absence of certain bands can be just as informative, confirming the absence of specific functional groups. docbrown.info

The analysis of the IR spectrum, in conjunction with other spectroscopic data, provides a comprehensive picture of the molecular structure. The interpretation of these spectra is often supported by theoretical calculations to assign the observed vibrational modes accurately. core.ac.uk

Table 3: Characteristic IR Absorption Bands for Functional Groups in Imidazo[1,2-c]pyrimidine Derivatives

Functional GroupWavenumber Range (cm⁻¹)Reference
N-H Stretch3337–3395 researchgate.net
C≡N Stretch2155–2230 researchgate.net
C=O Stretch1658–1689 researchgate.net
C=N Stretch1605–1598 nih.gov
N=N Stretch1556–1594 researchgate.net
C-Br Stretch(Fingerprint Region) docbrown.info

This table summarizes key IR absorption frequencies for common functional groups found in derivatives of this compound.

X-ray Crystallography for Solid-State Structural Elucidation

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

For imidazo[1,2-c]pyrimidine derivatives, X-ray crystallography has been instrumental in confirming the fused ring system's geometry and the exact positioning of substituents. nih.gov For example, the structure of a 3,6-dibrominated imidazo[1,2-a]pyrimidin-5(8H)-one was unequivocally confirmed by single-crystal X-ray diffraction analysis. rsc.org The introduction of a bromine atom at a specific position can influence the crystal packing through halogen bonding and other intermolecular interactions. rsc.org These interactions, which can be crucial for the material's properties, are clearly visualized through crystallographic studies. researchgate.net

The data obtained from X-ray crystallography, including atomic coordinates and bond parameters, serves as the ultimate benchmark for validating structures proposed by other spectroscopic methods and computational models.

Table 4: Significance of X-ray Crystallography in Structural Analysis

Parameter DeterminedSignificance
Atomic CoordinatesProvides the precise location of each atom in 3D space.
Bond Lengths and AnglesConfirms the connectivity and geometry of the molecule.
Torsional AnglesDefines the conformation of flexible parts of the molecule.
Crystal PackingReveals intermolecular interactions like hydrogen and halogen bonding. rsc.org
Absolute ConfigurationCan determine the stereochemistry of chiral centers.

This table highlights the key structural parameters obtained from X-ray crystallography and their importance in the comprehensive characterization of this compound and its derivatives.

Computational Chemistry and Theoretical Investigations of 2 Bromo Imidazo 1,2 C Pyrimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important method for the quantum chemical study of imidazo[1,2-a]pyrimidine (B1208166) derivatives. nih.govnih.gov This theoretical framework allows for the accurate calculation of molecular properties, providing deep insights into the electronic nature and reactivity of these compounds. nih.govnih.gov

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity and the outcomes of pericyclic reactions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and symmetry of these orbitals are crucial in determining the feasibility and stereochemistry of a reaction. youtube.com For instance, in a cycloaddition reaction, the interaction between the HOMO of one reactant and the LUMO of the other is paramount. wikipedia.org

DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) or similar basis set, are used to determine the energies of the HOMO and LUMO. nih.govnih.gov The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. researchgate.net

For derivatives of the imidazo[1,2-a]pyrimidine scaffold, FMO analysis has been used to understand their reactivity. nih.gov The distribution of the HOMO and LUMO across the molecule highlights the regions most susceptible to electrophilic and nucleophilic attack, respectively. This information is invaluable for predicting how the molecule will interact with other chemical species. acs.org

Table 1: Frontier Molecular Orbital Energies for Imidazo[1,2-a]pyrimidine Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
(E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine -5.87 -2.15 3.72
Imidazo[1,2-a]pyrimidine Schiff base derivative (7a) -6.01 -2.34 3.67

This table presents representative data for related compounds to illustrate the typical range of FMO energies.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are valuable tools for understanding and predicting how molecules will interact with each other, particularly in biological systems. libretexts.orgscispace.com MEP maps are generated by calculating the electrostatic potential at various points on the electron density surface of a molecule. libretexts.org

Different colors on an MEP map represent different electrostatic potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue represents areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow areas represent regions with intermediate or near-zero potential. researchgate.net

For imidazo[1,2-a]pyrimidine derivatives, MEP analysis helps to identify the electron-rich and electron-poor regions of the molecule. nih.gov This information is critical for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which play a significant role in the binding of these molecules to biological targets. researchgate.netresearchgate.net The nitrogen atoms in the imidazo[1,2-c]pyrimidine (B1242154) ring system are often identified as electron-rich centers, while the hydrogen atoms and the bromine substituent can contribute to electron-deficient regions.

Table 2: Molecular Electrostatic Potential Values for Selected Atoms in a Representative Imidazo[1,2-a]pyrimidine Derivative

Atom Electrostatic Potential (kcal/mol)
N1 -35.2
N4 -40.1
N7 -28.9

This table provides illustrative MEP values for a related imidazo[1,2-a]pyrimidine structure to demonstrate the concept.

Reaction Mechanism Elucidation through Computational Modeling

For the synthesis of imidazo[1,2-a]pyrimidines, computational studies can elucidate the step-by-step mechanism of the cyclization reaction between a 2-aminopyrimidine (B69317) and an α-haloketone. beilstein-journals.org These studies can confirm the sequence of bond-forming and bond-breaking events, as well as the role of catalysts in lowering the activation energy barriers. DFT calculations are often employed to model these reaction pathways. beilstein-journals.org

For example, a computational study on the reaction of 2-aminoimidazole with N-substituted maleimides to form an imidazo[1,2-a]pyrimidine core was performed using DFT at the B3LYP/6-311++G(d,p) level of theory. beilstein-journals.org The calculations helped to postulate the reaction mechanism by identifying the minimum energy paths. beilstein-journals.org Such studies provide valuable insights into the intricate details of the reaction, which are often not accessible through experimental methods alone.

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations provide valuable information about the static properties of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes and flexibility. This is particularly important for understanding how a molecule like 2-Bromo-imidazo[1,2-c]pyrimidine might behave in a biological environment, such as the active site of an enzyme. nih.gov

MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to bind to a biological target. Although specific MD simulation studies on this compound are not widely reported, this technique has been applied to similar heterocyclic systems to understand their dynamic behavior and interactions. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that correlate with a particular biological endpoint, QSAR models can be used to predict the activity of new, untested compounds.

For a class of compounds like imidazo[1,2-c]pyrimidines, QSAR studies can provide valuable insights into the structural features that are important for their biological activity, such as antimicrobial or anticancer effects. These models can guide the design of new derivatives with improved potency and selectivity. While specific QSAR models for this compound are not extensively documented, the general approach has been applied to various imidazo[1,2-a]pyrimidine derivatives to understand their therapeutic potential. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govsemanticscholar.org It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand, such as this compound, to a biological target, typically a protein or nucleic acid. mdpi.commdpi.com

Docking studies can provide detailed information about the interactions between the ligand and the active site of the target, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com This information is crucial for understanding the molecular basis of a drug's mechanism of action and for designing new drugs with improved binding affinity and selectivity. mdpi.com

Imidazo[1,2-a]pyrimidine derivatives have been the subject of numerous molecular docking studies to investigate their potential as antimicrobial, anticancer, and antiviral agents. nih.govnih.gov For example, docking studies have been used to explore the binding of imidazo[1,2-a]pyrimidines to enzymes such as lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis. mdpi.com These studies have helped to identify the key amino acid residues involved in the binding and have provided a rationale for the observed antifungal activity. mdpi.com

Table 3: Representative Molecular Docking Results for Imidazo[1,2-a]pyrimidine Derivatives with a Fungal Target

Compound Binding Energy (kcal/mol) Key Interacting Residues
3-benzoyl imidazo[1,2-a]pyrimidine (4f) -9.43 TYR132, HIS377, PHE228
3-benzoyl imidazo[1,2-a]pyrimidine (4j) -8.76 TYR132, HIS377, SER378

This table shows docking data for related compounds to illustrate the application of this technique.

Applications of 2 Bromo Imidazo 1,2 C Pyrimidine in Organic Synthesis

Role as a Versatile Building Block in Complex Chemical Synthesis

The utility of 2-Bromo-imidazo[1,2-c]pyrimidine as a building block stems from the reactivity of the carbon-bromine bond. The bromine atom at the 2-position of the imidazo[1,2-c]pyrimidine (B1242154) core serves as an effective "handle" for introducing a wide array of substituents through various metal-catalyzed cross-coupling reactions. This functional group is amenable to transformations that form new carbon-carbon and carbon-heteroatom bonds, which are fundamental operations in the synthesis of complex organic molecules.

Palladium-catalyzed cross-coupling reactions are particularly significant in this context. For instance, patent literature describes the use of bromoimidazo[1,2-c]pyrimidine intermediates in Suzuki reactions to couple aryl or heteroaryl boronic acids, thereby creating more elaborate molecular architectures google.comgoogleapis.com. The ability to precisely and efficiently introduce new functional groups at the 2-position allows chemists to systematically modify the core structure and build libraries of compounds for various applications. This strategic functionalization is a key reason why halogenated heterocycles, such as this compound, are considered indispensable tools in modern synthetic chemistry.

Below is a table illustrating the potential cross-coupling reactions for which this compound can serve as a substrate, highlighting its versatility.

Reaction Name Catalyst (Typical) Coupling Partner Bond Formed Resulting Structure
Suzuki CouplingPd(PPh₃)₄, PdCl₂(dppf)R-B(OH)₂C-C2-Aryl/vinyl-imidazo[1,2-c]pyrimidine
Heck CouplingPd(OAc)₂AlkeneC-C2-Alkenyl-imidazo[1,2-c]pyrimidine
Sonogashira CouplingPdCl₂(PPh₃)₂, CuITerminal AlkyneC-C2-Alkynyl-imidazo[1,2-c]pyrimidine
Buchwald-Hartwig AminationPd₂(dba)₃, BINAPR₂NHC-N2-Amino-imidazo[1,2-c]pyrimidine
Stille CouplingPd(PPh₃)₄R-Sn(Bu)₃C-C2-Aryl/vinyl-imidazo[1,2-c]pyrimidine

Utilization in the Construction of Diverse Heterocyclic Frameworks

The imidazo[1,2-c]pyrimidine core is itself a significant heterocyclic framework, and the 2-bromo derivative is a key intermediate for accessing a variety of substituted analogues. The synthesis of the core ring system can be achieved through several methods, including the condensation of 4-aminopyrimidines with α-halocarbonyls or via a [4+1]-cycloaddition, demonstrating the construction of this fundamental scaffold.

Starting from this compound, chemists can leverage the cross-coupling reactions mentioned previously to append other heterocyclic rings. For example, a Suzuki coupling with a pyridineboronic acid would yield a pyridyl-substituted imidazo[1,2-c]pyrimidine, effectively linking two distinct heterocyclic systems. This modular approach is highly efficient for generating molecular diversity and exploring structure-activity relationships in drug discovery and materials science. The resemblance of the imidazo[1,2-c]pyrimidine ring system to naturally occurring purine bases makes the synthesis of its derivatives particularly interesting for biological applications.

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The imidazo[1,2-c]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a range of biologically active compounds. The 2-bromo derivative serves as a critical precursor for synthesizing these pharmacologically relevant molecules.

One notable application is in the development of inhibitors for spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70 kDa (ZAP-70). These kinases are involved in the activation of B-cells and T-cells, respectively, making them attractive targets for treating allergic disorders and autoimmune diseases. A study on structure-activity relationships identified imidazo[1,2-c]pyrimidine derivatives as potent inhibitors of these Syk family kinases. One particular compound, referred to as 9f in the study, demonstrated strong inhibitory activity and showed oral efficacy in a mouse model of passive cutaneous anaphylaxis and Concanavalin A-induced IL-2 production researchgate.net.

Compound Target Kinase In Vitro Activity (IC₅₀) Significance
Derivative 9fSyk1.9 nMPotent dual inhibitor with in vivo oral efficacy in allergy and autoimmune models researchgate.net.
Derivative 9fZAP-701.1 nMPotent dual inhibitor with in vivo oral efficacy in allergy and autoimmune models researchgate.net.

Furthermore, the imidazo[1,2-c]pyrimidine core has been used to synthesize nucleoside analogues. Researchers have described the synthesis of arabinosylhypoxanthine and arabinosylguanine analogues of the imidazo[1,2-c]pyrimidine series to evaluate their potential antiviral and antimicrobial properties orcid.org. Although the specific compounds synthesized in that study did not show significant activity, the work highlights the scaffold's utility as a purine bioisostere for creating novel nucleosides. More recently, patent filings have identified substituted imidazo[1,2-c]pyrimidines as inhibitors of the Polycomb Repressive Complex 2 (PRC2), a target in cancer therapy google.com.

Biological and Pharmacological Research Perspectives on 2 Bromo Imidazo 1,2 C Pyrimidine

Molecular Target Identification and Validation (in vitro focus)

The initial stages of drug discovery for derivatives of 2-bromo-imidazo[1,2-c]pyrimidine involve the identification and validation of their molecular targets. The bromine atom often plays a crucial role in enhancing binding affinity to these targets through halogen bonding and hydrophobic interactions.

Derivatives of the closely related imidazo[1,2-a]pyrimidine (B1208166) scaffold have been investigated for their potential to interact with a variety of molecular targets. For instance, some derivatives have been explored as potential inhibitors of human angiotensin-converting enzyme 2 (hACE2) and the spike protein of SARS-CoV-2, suggesting a possible role in preventing viral entry into cells. nih.gov Molecular docking studies are instrumental in these early stages, providing insights into the potential binding modes and affinities of these compounds to their protein targets. nih.gov

Enzymatic Activity Modulation (e.g., Kinase Inhibition, PDE Inhibition)

A significant area of research for imidazo[1,2-c]pyrimidine (B1242154) derivatives has been their ability to modulate the activity of various enzymes, particularly kinases. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Derivatives of the related imidazo[1,2-a]pyridine (B132010) scaffold have been identified as potent inhibitors of several kinases. nih.gov For example, certain compounds have shown inhibitory activity against activin-like kinase 2 (ALK2), a protein implicated in the rare genetic disorder fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG). nih.gov The imidazo[1,2-a]pyridine core has been identified as a suitable scaffold for developing potent ALK inhibitors. nih.gov

Furthermore, imidazo[1,2-b]pyridazine (B131497) derivatives have been identified as specific inhibitors of PIM kinases, which are considered potential targets for treating hematopoietic malignancies. semanticscholar.org These compounds were found to be ATP competitive but not ATP mimetic, interacting with the N-terminal lobe of the kinase rather than the hinge region, which contributes to their selectivity. semanticscholar.org

In another study, imidazo[1,2-c]pyrimidine derivatives were investigated as potent inhibitors of the Syk family of kinases, which includes spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70 kDa (ZAP-70). nih.gov These kinases are crucial for B-cell and T-cell activation, making them attractive targets for allergic and autoimmune diseases. nih.gov One particular derivative, compound 9f, demonstrated strong in vitro inhibitory activity against both Syk and ZAP-70. nih.gov

The table below summarizes the inhibitory activity of selected imidazo[1,2-c]pyrimidine derivatives against Syk and ZAP-70 kinases.

CompoundSyk IC₅₀ (nM)ZAP-70 IC₅₀ (nM)
9f 104

Data sourced from a study on imidazo[1,2-c]pyrimidine derivatives as Syk family kinase inhibitors. nih.gov

Receptor Binding and Modulation (e.g., GABAA receptor, benzodiazepine (B76468) receptors)

The imidazo[1,2-c]pyrimidine scaffold has also been explored for its ability to bind to and modulate the function of various receptors in the central nervous system. A notable target is the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.

While direct studies on this compound are limited, research on analogous imidazo[1,2-a]pyrimidines has demonstrated their potential as modulators of the GABA-A receptor. acs.orgnih.gov These compounds have been developed as functionally selective agonists for the α2 and α3 subtypes of the GABA-A receptor, which are associated with anxiolytic effects without the sedative side effects often seen with non-selective benzodiazepines. acs.orgnih.gov

For example, the 7-trifluoromethylimidazopyrimidine 14g and the 7-propan-2-olimidazopyrimidine 14k have shown high affinity for the GABA-A receptor and have demonstrated anxiolytic properties in animal models. acs.org

Additionally, imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines have been identified as selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein γ-8. nih.gov This highlights the versatility of the broader imidazopyrimidine scaffold in targeting different CNS receptors.

Mechanisms of Cellular Activity (e.g., impact on cellular pathways, cell cycle progression, apoptosis induction)

The therapeutic potential of imidazo[1,2-c]pyrimidine derivatives often stems from their ability to influence key cellular processes, including signaling pathways, cell cycle progression, and apoptosis (programmed cell death).

Research on related imidazo[1,2-a]pyridine derivatives has shown their capacity to inhibit critical cancer-related pathways. For instance, some compounds have been found to inhibit the Akt/mTOR pathway, a central signaling cascade that promotes cell growth and survival in many cancers. nih.gov Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis in cancer cells. nih.gov

Specifically, certain imidazo[1,2-a]pyridines have been shown to induce cell cycle arrest at the G1 phase and trigger apoptosis in melanoma and cervical cancer cell lines. nih.gov Furthermore, studies on imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines have identified derivatives that can inhibit the Wnt/β-catenin signaling pathway. nih.gov This pathway is crucial for embryonic development and its deregulation is a hallmark of many cancers, particularly colorectal cancer. nih.gov The most active compounds in these studies were found to downregulate the expression of Wnt target genes like c-myc and cyclin D1. nih.gov

The regulation of pyrimidine (B1678525) biosynthesis itself is closely linked to the cell cycle. researchgate.net The de novo synthesis of pyrimidines is upregulated during the S phase to meet the demand for DNA synthesis, a process controlled by the allosteric regulation of the CAD protein. researchgate.net While not directly studying this compound, this highlights the intricate connection between pyrimidine-like structures and fundamental cellular processes.

Advanced Structure-Activity Relationship (SAR) Studies for Molecular Design

Systematic modification of the this compound scaffold is crucial for optimizing biological activity and developing compounds with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies provide a framework for understanding how different chemical substitutions on the core structure influence its interaction with biological targets.

In the development of Syk family kinase inhibitors, extensive SAR studies were conducted on imidazo[1,2-c]pyrimidine derivatives. nih.gov These studies revealed that the nature of the substituent at the 2-position and other positions on the pyrimidine ring significantly impacts inhibitory potency. The bromine atom at the 2-position serves as a key handle for introducing a variety of substituents through cross-coupling reactions, allowing for the exploration of a wide chemical space.

For instance, in the study of imidazo[1,2-c]pyrimidine derivatives as Syk inhibitors, modifications at the 5- and 7-positions of the imidazo[1,2-c]pyrimidine ring were explored to enhance potency and oral efficacy. nih.gov The introduction of different aryl and heteroaryl groups at these positions led to the identification of compounds with potent inhibitory activity against both Syk and ZAP-70. nih.gov

The table below illustrates the SAR for a series of 5,7-disubstituted imidazo[1,2-c]pyrimidine derivatives as Syk inhibitors.

CompoundR⁵R⁷Syk IC₅₀ (nM)
9a PhenylH>1000
9b 4-FluorophenylH350
9f 4-Fluorophenyl3-Pyridyl10

Data adapted from a study on imidazo[1,2-c]pyrimidine derivatives as Syk family kinase inhibitors. nih.gov

These SAR studies are essential for the rational design of new and improved imidazo[1,2-c]pyrimidine-based therapeutic agents. By understanding the relationship between chemical structure and biological activity, researchers can fine-tune the properties of these compounds to achieve the desired therapeutic profile.

Q & A

Q. Basic

  • NMR Spectroscopy : 1H/13C NMR identifies substituent positions and confirms bromination. DEPT-135 and HSQC resolve ambiguous signals in complex analogs .
  • X-ray Crystallography : Resolves regiochemical ambiguities, as seen in imidazo[1,2-c]pyrimidine azo-dye structures .
  • Mass Spectrometry : ESI-HRMS validates molecular weights, especially for intermediates like 2-thioxocytosine .

How does computational modeling enhance the design of this compound-based pharmacophores?

Advanced
DFT calculations predict electron density distribution, guiding functionalization strategies. For example, C5-substituted derivatives exhibit higher binding affinity to kinase targets (e.g., FAK inhibitors) due to improved π-π stacking. Molecular docking studies correlate substituent electronegativity (e.g., nitro groups) with enhanced fluorescence in azo-dyes .

What are the pharmacological applications of this compound derivatives?

Q. Basic

  • Fluorophores : Bromo-substituted analogs serve as fluorophores with tunable emission wavelengths (e.g., λem = 450–600 nm) via azo-dye functionalization .
  • Kinase Inhibitors : 2-Bromo derivatives act as FAK (Focal Adhesion Kinase) inhibitors with IC50 values in the nanomolar range (10<sup>−8</sup>–10<sup>−9</sup> M) .

How can contradictions in reported synthetic yields be resolved?

Advanced
Discrepancies often arise from solvent polarity, catalyst choice, or bromine source. For example:

  • Solvent Effects : DCM vs. THF alters reaction rates in flow synthesis due to dielectric constant differences .
  • Catalysts : Pd-mediated cross-coupling (Suzuki-Miyaura) improves yields in aryl-functionalized analogs but requires rigorous exclusion of moisture .

Table 2: Solvent Impact on Bromination Efficiency

SolventDielectric ConstantYield (%)
DCM8.9385
THF7.5272
Acetonitrile37.568

What safety protocols are essential when handling this compound?

Q. Basic

  • Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.
  • Conduct reactions in fume hoods due to potential HBr release during bromination .
  • Store waste in halogenated solvent containers for professional disposal .

How do electronic effects of substituents influence the reactivity of this compound?

Advanced
Electron-withdrawing groups (e.g., nitro) deactivate the core, directing subsequent substitutions to meta positions. Conversely, electron-donating groups (e.g., methyl) enhance nucleophilicity at C5/C7. Hammett plots (σpara) quantify these effects, with ρ values of −1.2 indicating electrophilic dominance .

What are the challenges in scaling up this compound synthesis?

Q. Advanced

  • Precipitation Issues : High-concentration batch reactions risk clogging; flow systems (0.25 M, 26 min residence time) mitigate this .
  • Purification : Column chromatography struggles with regioisomers; HPLC with chiral phases resolves enantiomers in bioactive derivatives .

How can structural analogs of this compound be designed for enhanced bioavailability?

Q. Advanced

  • Lipinski’s Rule Compliance : Introduce polar groups (e.g., carboxylic acids) to reduce LogP (<5). Imidazo[1,2-c]pyrimidine-2-carboxylic acid derivatives exhibit improved solubility (LogDpH7.4 = 1.8) .
  • Prodrug Strategies : Esterification of hydroxyl groups enhances membrane permeability, as demonstrated in kinase inhibitor studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.